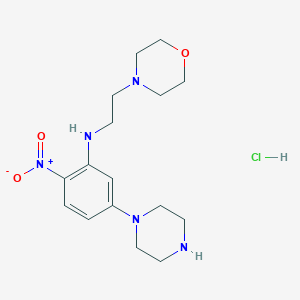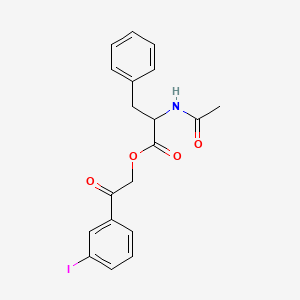
N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable aniline derivative with a compound containing a morpholine and a piperazine group. The nitro group could be introduced through a nitration reaction .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of the nitro group, the aniline group, and the morpholine and piperazine rings. For example, the nitro group could be reduced to an amino group, or the aniline group could undergo electrophilic aromatic substitution .Mécanisme D'action
Target of Action
The primary target of N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons to store these neurotransmitters until needed for release during neurotransmission .
Mode of Action
The compound acts by inhibiting VMAT2, which reduces dopamine storage and release . This action curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia . Trimming dopamine release via VMAT2 inhibition in the motor striatum results in stronger “stop” signals and weaker “go,” signals .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing dopamine storage and release, the compound diminishes dopamine’s effects on D2 receptors in the motor striatum . This leads to a decrease in the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
Pharmacokinetics generally involves the study of how the body handles administered drugs . This includes the absorption, distribution, metabolism, and excretion (ADME) of the drug . The use of mathematical models allows us to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used .
Result of Action
The result of the compound’s action is a reduction in the abnormal involuntary hyperkinetic movements of tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine storage and release, the compound decreases the overstimulation of D2 receptors in the motor striatum . This leads to stronger “stop” signals and weaker “go,” signals, thus reducing the symptoms of tardive dyskinesia .
Action Environment
The action environment of the compound is the human body, specifically the motor striatum where VMAT2 and D2 receptors are located . Environmental factors that could influence the compound’s action, efficacy, and stability include the individual’s genetic makeup, overall health status, and the presence of other medications.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3.ClH/c22-21(23)16-2-1-14(20-7-3-17-4-8-20)13-15(16)18-5-6-19-9-11-24-12-10-19;/h1-2,13,17-18H,3-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICOTBWQUKZEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3981384.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B3981412.png)
![4-[(4-Phenylbutan-2-yl)carbamoyl]phenyl acetate](/img/structure/B3981421.png)
![N-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3981430.png)
![1-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B3981437.png)
![1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981449.png)
![methyl 3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4-methylbenzoate](/img/structure/B3981465.png)
![2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B3981470.png)
![ethyl 6-benzoyl-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3981477.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-chloro-2-nitrobenzamide](/img/structure/B3981485.png)
![Ethyl 2-[3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate](/img/structure/B3981501.png)
